1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid
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Description
1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in Th17-mediated autoimmune diseases .
Mode of Action
The compound interacts with the RORγ ligand-binding domain
Biochemical Pathways
The compound affects the pathways mediated by RORγ, particularly those involved in Th17-mediated autoimmune diseases . The downstream effects of these pathways are complex and involve various aspects of immune response.
Result of Action
The compound’s action results in the inhibition of RORγ, which can potentially alleviate symptoms of Th17-mediated autoimmune diseases . .
Properties
IUPAC Name |
1-[(1-butyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-2-3-14-24-17-10-11-18(15-8-7-9-16(19(15)17)20(24)25)30(28,29)23-22(21(26)27)12-5-4-6-13-22/h7-11,23H,2-6,12-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCBVEAHDYNHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4(CCCCC4)C(=O)O)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.